

# What are the chemical properties of N-Phthaloyl-DL-methionine?

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Compound of Interest

Compound Name: N-Phthaloyl-DL-methionine

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# N-Phthaloyl-DL-methionine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **N-Phthaloyl-DL-methionine**. The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data in structured tables, detailed experimental protocols, and visual diagrams to elucidate key processes.

# **Core Chemical Properties**

**N-Phthaloyl-DL-methionine** is a derivative of the essential amino acid DL-methionine, where the amino group is protected by a phthaloyl group. This modification alters its physical and chemical characteristics, making it a valuable intermediate in various synthetic processes.



Property	Value	Reference
Molecular Formula	C13H13NO4S	[1]
Molecular Weight	279.31 g/mol	[2]
Calculated Boiling Point	492 °C at 760 mmHg	[2]
Calculated Flash Point	251.4 °C	[2]
Calculated Density	1.422 g/cm <sup>3</sup>	[2]
Appearance	White crystalline powder or small flakes	[3]

Note: Experimental values for melting point and specific solubility in various solvents are not consistently reported in publicly available literature. The provided boiling point, flash point, and density are calculated values.

## Synthesis of N-Phthaloyl-DL-methionine

A common and effective method for the synthesis of **N-Phthaloyl-DL-methionine** involves the reaction of DL-methionine with phthalic anhydride. The phthaloyl group serves as a protecting group for the amine functionality, preventing unwanted side reactions in subsequent synthetic steps.

# Experimental Protocol: Synthesis from Phthalic Anhydride and DL-Methionine

This protocol is adapted from general procedures for the synthesis of N-phthaloyl amino acids. [4]

#### Materials:

- DL-Methionine
- Phthalic Anhydride
- Glacial Acetic Acid



• Ethanol (for recrystallization)

#### Procedure:

- A mixture of DL-methionine (1 equivalent) and phthalic anhydride (1 equivalent) is prepared.
- Glacial acetic acid is added to the mixture to serve as the solvent.
- The reaction mixture is refluxed for a period of 2 hours.
- After reflux, the mixture is filtered while hot to remove any insoluble impurities.
- The solvent (glacial acetic acid) is then evaporated from the filtrate.
- The resulting solid is collected by filtration.
- The crude product is purified by recrystallization from ethanol to yield N-Phthaloyl-DL-methionine.

Logical Workflow for Synthesis:



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Caption: Synthesis workflow for N-Phthaloyl-DL-methionine.

# **Spectral Analysis**



Spectroscopic data is essential for the structural elucidation and confirmation of **N-Phthaloyl-DL-methionine**. While specific, experimentally derived spectra for **N-Phthaloyl-DL-methionine** are not readily available in public databases, the expected spectral features can be inferred from the known spectra of its constituent parts: the phthalimide group and the methionine side chain.

## **Expected <sup>1</sup>H NMR Spectral Data**

The proton NMR spectrum of **N-Phthaloyl-DL-methionine** is expected to show characteristic signals for the aromatic protons of the phthaloyl group, as well as the protons of the methionine moiety.

Proton	Expected Chemical Shift (ppm)	Multiplicity
Phthaloyl aromatic protons	7.7 - 7.9	Multiplet
α-СН	4.5 - 5.0	Triplet or Doublet of Doublets
β-CH <sub>2</sub>	2.2 - 2.6	Multiplet
y-CH <sub>2</sub>	2.5 - 2.8	Triplet
S-CH <sub>3</sub>	2.1	Singlet
СООН	> 10	Broad Singlet

Note: These are predicted chemical shifts and may vary depending on the solvent and instrument used.

## Expected <sup>13</sup>C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.



Carbon	Expected Chemical Shift (ppm)
Phthaloyl C=O	167 - 169
Carboxylic Acid C=O	170 - 175
Phthaloyl aromatic C (quaternary)	131 - 133
Phthaloyl aromatic CH	123 - 135
α-CH	52 - 56
β-CH <sub>2</sub>	29 - 33
y-CH₂	28 - 32
S-CH₃	14 - 16

Note: These are predicted chemical shifts and may vary depending on the solvent and instrument used.

## **Expected FTIR Spectral Data**

The infrared spectrum will show characteristic absorption bands for the functional groups present in **N-Phthaloyl-DL-methionine**.

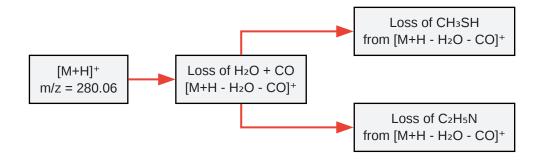
Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
O-H stretch (Carboxylic Acid)	2500 - 3300	Broad
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (aliphatic)	2850 - 3000	Medium
C=O stretch (imide)	1700 - 1780	Strong
C=O stretch (carboxylic acid)	1700 - 1725	Strong
C=C stretch (aromatic)	1450 - 1600	Medium

# **Expected Mass Spectrometry Fragmentation**



In mass spectrometry, **N-Phthaloyl-DL-methionine** is expected to fragment in a predictable manner, aiding in its identification.

**Logical Fragmentation Pathway:** 



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Caption: Predicted mass spectrometry fragmentation pathway.

A primary fragmentation pathway for protonated methionine and its derivatives involves the loss of water and carbon monoxide.[5] Further fragmentation of this intermediate ion can occur through the loss of methanethiol ( $CH_3SH$ ) or ethylamine ( $C_2H_5N$ ).[5]

# Chemical Reactivity and Stability Hydrolysis

The phthaloyl protecting group is stable under acidic conditions but can be cleaved by hydrolysis under basic conditions, typically using hydrazine, to regenerate the free amino group of methionine. The kinetics of hydrolysis of related N-acetyl-DL-methionine have been studied and can provide insights into the reactivity of the amide bond in **N-Phthaloyl-DL-methionine**. [6][7][8]

## **Thermal Stability**

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to determine the thermal stability of **N-Phthaloyl-DL-methionine**. For the parent compound, DL-methionine, a phase transition has been studied, indicating that its thermal behavior can be complex.[9] While specific TGA/DSC data for the N-phthaloyl derivative is not

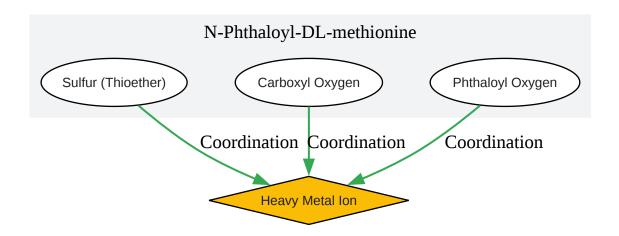


widely published, such analysis would be crucial for determining its decomposition temperature and suitability for applications involving elevated temperatures.

### **Chelation of Heavy Metals**

**N-Phthaloyl-DL-methionine** is recognized for its potential to chelate heavy metal ions.[2] The presence of the sulfur atom in the methionine side chain and the oxygen atoms in the carboxyl and phthaloyl groups provide potential coordination sites for metal ions.[10][11][12] This property makes it a candidate for applications in environmental remediation and as a potential therapeutic agent for heavy metal detoxification.[13][14]

Proposed Chelation Mechanism:



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Caption: Potential coordination sites for heavy metal chelation.

# **Analytical Methodologies**

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis and quantification of amino acids and their derivatives.

## **Experimental Protocol: HPLC Analysis**

This protocol is a general guideline for the analysis of methionine derivatives.

Instrumentation:



- High-Performance Liquid Chromatograph (HPLC)
- Reversed-phase C18 column
- UV or Fluorescence detector

#### Mobile Phase:

 A gradient of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol or acetonitrile) is typically used.

#### Sample Preparation:

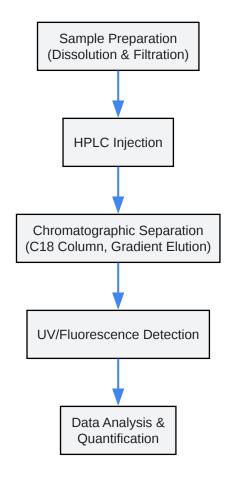
- Accurately weigh and dissolve the **N-Phthaloyl-DL-methionine** sample in a suitable solvent.
- Filter the sample through a 0.45 μm filter before injection.

#### Procedure:

- Equilibrate the HPLC column with the initial mobile phase conditions.
- Inject the prepared sample.
- Run the gradient program to elute the analyte.
- Detect the analyte at an appropriate wavelength (e.g., 220 nm for the phthalimide chromophore).
- Quantify the analyte by comparing its peak area to that of a standard of known concentration.[15][16][17][18]

#### Workflow for HPLC Analysis:





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Caption: General workflow for the HPLC analysis of N-Phthaloyl-DL-methionine.

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